1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a nitro group, and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrrolo[2,3-b]pyridine core using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The dioxaborolan group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, thiols.
Coupling: Palladium catalysts, bases such as potassium carbonate, solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions with aryl halides produce biaryl derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application
Nitro Group: Can participate in redox reactions, affecting cellular oxidative stress.
Benzenesulfonyl Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Dioxaborolan Group: Can engage in boron-mediated interactions, such as forming reversible covalent bonds with diols or other nucleophiles.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can be compared with similar compounds to highlight its uniqueness:
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester functionality but different core structure and substituents.
2-Nitro-5-pyridineboronic acid pinacol ester: Shares the nitro and boronic ester groups but differs in the core pyridine structure.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole core with boronic ester functionality.
Properties
Molecular Formula |
C19H20BN3O6S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H20BN3O6S/c1-18(2)19(3,4)29-20(28-18)16-14-10-11-22(17(14)21-12-15(16)23(24)25)30(26,27)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
OMSVGGZBLBSVQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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